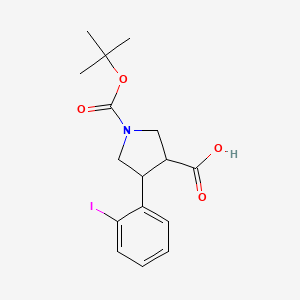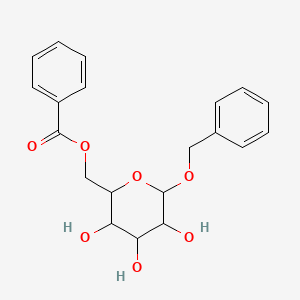
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylaMino)-2-MethylpropylcarbaMate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyanopyrrolidine moiety, a tert-butyl group, and a carbamate linkage. It has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate typically involves multiple steps. One common method starts with the preparation of the cyanopyrrolidine intermediate. This intermediate is then reacted with tert-butyl 2-amino-2-methylpropylcarbamate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopyrrolidine moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as a component of drug delivery systems.
Industry: The compound is used in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate involves its interaction with specific molecular targets. The cyanopyrrolidine moiety is known to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), by binding to the active site and preventing substrate access. This inhibition can modulate various biological pathways, including glucose metabolism and immune response.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)-7-(phenylamino)quinoline-4-carboxamide
- 2-(2-cyanopyrrolidin-1-yl)-N-3-hydroxyadamantan-1-yl) acetamide
Uniqueness
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, while the carbamate linkage provides a site for further chemical modifications. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H28N4O3 |
|---|---|
Molecular Weight |
324.42 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C16H28N4O3/c1-15(2,3)23-14(22)18-11-16(4,5)19-10-13(21)20-8-6-7-12(20)9-17/h12,19H,6-8,10-11H2,1-5H3,(H,18,22) |
InChI Key |
QEPSQHYVGVXGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCCC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


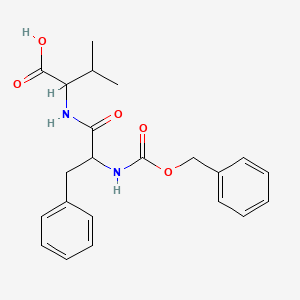
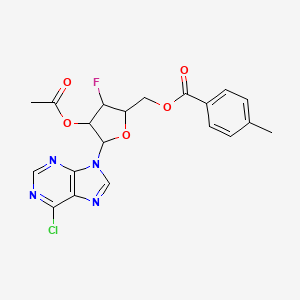
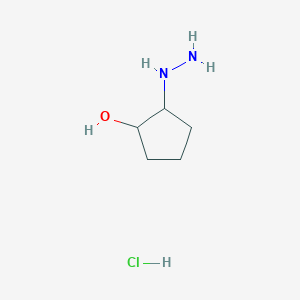
![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)


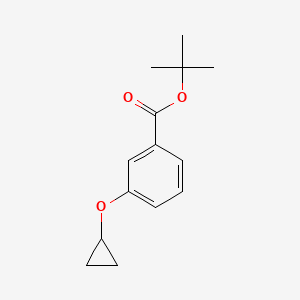
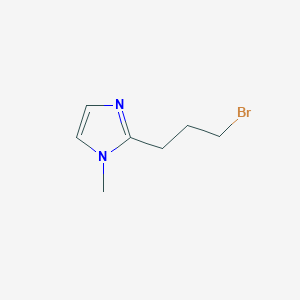
![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)
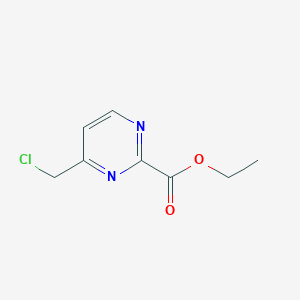
![7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B12101041.png)
